molecular formula C11H7BrN2O B13788706 7-bromo-9H-pyrido[3,4-b]indol-6-ol CAS No. 88704-38-5

7-bromo-9H-pyrido[3,4-b]indol-6-ol

Cat. No.: B13788706
CAS No.: 88704-38-5
M. Wt: 263.09 g/mol
InChI Key: OJNAGUJVZYRAKW-UHFFFAOYSA-N
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Description

7-bromo-9H-pyrido[3,4-b]indol-6-ol is a heterocyclic compound that belongs to the indole family Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-9H-pyrido[3,4-b]indol-6-ol typically involves the bromination of 9H-pyrido[3,4-b]indol-6-ol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-bromo-9H-pyrido[3,4-b]indol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-9H-pyrido[3,4-b]indol-6-ol is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a candidate for further research in cancer therapy .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising compound for drug development .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other materials that require indole derivatives. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-bromo-9H-pyrido[3,4-b]indol-6-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-cancer activity is attributed to its ability to inhibit the activity of certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    9H-pyrido[3,4-b]indol-6-ol: Lacks the bromine atom at the 7th position.

    7-chloro-9H-pyrido[3,4-b]indol-6-ol: Contains a chlorine atom instead of bromine.

    7-fluoro-9H-pyrido[3,4-b]indol-6-ol: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 7th position in 7-bromo-9H-pyrido[3,4-b]indol-6-ol imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

88704-38-5

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

7-bromo-9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C11H7BrN2O/c12-8-4-9-7(3-11(8)15)6-1-2-13-5-10(6)14-9/h1-5,14-15H

InChI Key

OJNAGUJVZYRAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C3=CC(=C(C=C3N2)Br)O

Origin of Product

United States

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